molecular formula C13H17NO B2377931 1-Benzyl-3,3-dimethylpyrrolidin-2-one CAS No. 136788-11-9

1-Benzyl-3,3-dimethylpyrrolidin-2-one

Cat. No. B2377931
CAS RN: 136788-11-9
M. Wt: 203.285
InChI Key: ZEIUIUXHGDXWTR-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO . It is a derivative of pyrrolidin-2-one, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 1-Benzyl-3-pyrrolidinone can be produced via the ketoreductase-catalyzed reduction reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .

Scientific Research Applications

Electrochemical Behaviour

  • Electrochemical Reduction and Dimerization : 1-Benzyl-3-carbamoylpyridinium ion, a model compound, undergoes an electrochemical reduction producing a free radical which dimerises. This process is significant in understanding the electrochemical behavior of related compounds (Carelli, Cardinali, & Moracci, 1980).

Organic Synthesis

  • Acid-Catalyzed Rearrangement : 1-Benzyl-2-methyl-3-piperidone rearranges to 1-benzyl-2-acetylpyrrolidine under certain conditions, contributing to synthetic methodologies in organic chemistry (Zhao, Jeon, Nadkarni, & Sayre, 2006).
  • Stevens Rearrangement Synthesis : The Stevens rearrangement of certain pyrrolidines results in the synthesis of specific diastereoisomers, useful for the preparation of complex organic molecules (Bosch & Rubiralta, 1981).

Catalytic Performance

  • Catalytic Oxidation of Alcohols : Research shows that substituted pyridines, including compounds related to 1-Benzyl-3,3-dimethylpyrrolidin-2-one, are used to study the steric effects in the selective oxidation of alcohols (Wang & Ueda, 2008).

Chemical Interactions and Reactions

  • Photoinduced Electron Reduction : The study of 1-Benzyl-3-carbamoylpyridinium chloride in photochemical reactions contributes to understanding electron transfer processes (Kano & Matsuo, 1976).

Material Science

  • Corrosion Inhibition : Spirocyclopropane derivatives, related to the chemical structure of this compound, are studied for their role in inhibiting corrosion in metals, indicating potential applications in material protection (Chafiq et al., 2020).

properties

IUPAC Name

1-benzyl-3,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIUIUXHGDXWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1=O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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